4-(2-Fluorophenoxy)butanenitrile

Description

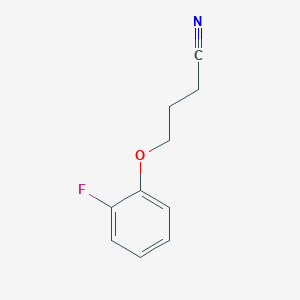

4-(2-Fluorophenoxy)butanenitrile is a nitrile-containing organic compound characterized by a butanenitrile backbone substituted with a 2-fluorophenoxy group. While direct references to this compound are absent in the provided evidence, structurally related compounds highlight the influence of fluorinated aromatic substituents and ether linkages on physical, chemical, and biological properties. This article focuses on comparisons with analogous nitriles to infer its behavior and applications.

Properties

IUPAC Name |

4-(2-fluorophenoxy)butanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c11-9-5-1-2-6-10(9)13-8-4-3-7-12/h1-2,5-6H,3-4,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJPCXRAHJKHJLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCCC#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluorophenoxy)butanenitrile typically involves the reaction of 2-fluorophenol with butanenitrile under specific conditions. One common method is the nucleophilic substitution reaction where 2-fluorophenol reacts with 4-chlorobutanenitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Fluorophenoxy)butanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products:

Oxidation: Formation of 4-(2-Fluoro-phenoxy)butanoic acid.

Reduction: Formation of 4-(2-Fluoro-phenoxy)butylamine.

Substitution: Formation of various substituted phenoxybutanenitriles depending on the nucleophile used.

Scientific Research Applications

4-(2-Fluorophenoxy)butanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in pharmaceutical formulations.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenoxy)butanenitrile involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Comparative Data Table

Key Findings and Implications

Substituent Effects: Electron-Withdrawing Groups (e.g., -F, -CF₃): Enhance nitrile stability and reactivity toward nucleophilic additions .

Synthetic Efficiency :

- Bulky groups (e.g., piperidinyloxy) reduce yields due to steric hindrance , whereas electron-deficient aryl groups (e.g., 4-chlorophenyl) improve coupling efficiency .

Biological Relevance :

- Fluorinated nitriles are prevalent in agrochemicals (e.g., herbicidal intermediates ) and pharmaceuticals (e.g., kinase inhibitors ).

Structural Diversity :

- Silyl and sulfur-containing analogues expand utility in materials science and catalysis .

Biological Activity

4-(2-Fluorophenoxy)butanenitrile is a compound of significant interest in medicinal chemistry due to its unique structural features, particularly the presence of a fluorine atom and a nitrile group. These functional groups enhance its biological activity by potentially modulating interactions with various molecular targets, including enzymes and receptors. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C10H10FNO. The compound consists of a butanenitrile chain linked to a 2-fluorophenoxy group. The fluorine substituent significantly affects the compound's lipophilicity and stability, enhancing its binding affinity to biological targets compared to non-fluorinated analogs .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluoro group can enhance binding affinity to certain enzymes and receptors, modulating their activity. The nitrile group may participate in hydrogen bonding and other interactions, influencing the compound's overall biological effects .

Biological Activities

Research indicates that compounds with similar structures often exhibit various biological activities, including:

- Antimicrobial Activity : Similar compounds have shown promising results against bacterial and fungal pathogens.

- Anticancer Activity : Studies have indicated that derivatives of this compound may inhibit tumor growth by targeting receptor tyrosine kinases (RTKs), which are crucial in cancer progression .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Comparative Analysis

A comparison with structurally related compounds reveals that the presence of the fluorine atom in this compound enhances its stability and binding interactions compared to other halogenated derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-(2-Chlorophenoxy)butanenitrile | Chlorine substituent | Moderate antimicrobial properties |

| 4-(2-Bromophenoxy)butanenitrile | Bromine substituent | Antifungal activity |

| This compound | Fluorine substituent | Enhanced anticancer and antimicrobial properties |

Case Studies

- Anticancer Activity : A study involving derivatives of this compound demonstrated significant inhibition of c-Met kinase, with an IC50 value as low as 0.59 nM. This suggests potential for developing targeted cancer therapies .

- Antimicrobial Studies : Research on similar compounds indicated that they possess broad-spectrum antimicrobial activity, making them candidates for further pharmacological studies aimed at developing new antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.